molecular formula C15H15N3O3 B13461645 3-(7-Oxo-1,2,3,5-tetrahydropyrrolo[3,4-f]indol-6-yl)piperidine-2,6-dione

3-(7-Oxo-1,2,3,5-tetrahydropyrrolo[3,4-f]indol-6-yl)piperidine-2,6-dione

Cat. No.: B13461645
M. Wt: 285.30 g/mol
InChI Key: YGUDWXBFUYPAFU-UHFFFAOYSA-N
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Description

3-{7-oxo-1H,2H,3H,5H,6H,7H-pyrrolo[3,4-f]indol-6-yl}piperidine-2,6-dione is a complex organic compound that features a unique structure combining a pyrroloindole moiety with a piperidine-2,6-dione ring. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities and applications.

Preparation Methods

The synthesis of 3-{7-oxo-1H,2H,3H,5H,6H,7H-pyrrolo[3,4-f]indol-6-yl}piperidine-2,6-dione can be achieved through various synthetic routes. Common methods include:

    Debus-Radiszewski synthesis: This method involves the condensation of appropriate starting materials under controlled conditions to form the desired compound.

    Wallach synthesis: This approach utilizes specific reagents and catalysts to facilitate the formation of the compound.

    Dehydrogenation of imidazolines: This method involves the removal of hydrogen atoms from imidazoline precursors to form the target compound.

    Marckwald synthesis: This route involves the reaction of alpha halo-ketones with suitable nucleophiles to form the desired product.

Chemical Reactions Analysis

3-{7-oxo-1H,2H,3H,5H,6H,7H-pyrrolo[3,4-f]indol-6-yl}piperidine-2,6-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions with nucleophiles or electrophiles under appropriate conditions.

    Hydrolysis: The compound can be hydrolyzed in the presence of acids or bases to yield specific products.

Scientific Research Applications

3-{7-oxo-1H,2H,3H,5H,6H,7H-pyrrolo[3,4-f]indol-6-yl}piperidine-2,6-dione has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activities, including antibacterial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including its role as an inhibitor of specific enzymes and receptors.

    Industry: It is used in the development of new materials and as a catalyst in industrial processes

Mechanism of Action

The mechanism of action of 3-{7-oxo-1H,2H,3H,5H,6H,7H-pyrrolo[3,4-f]indol-6-yl}piperidine-2,6-dione involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to and inhibiting the activity of certain enzymes and receptors, thereby modulating various biological processes. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

3-{7-oxo-1H,2H,3H,5H,6H,7H-pyrrolo[3,4-f]indol-6-yl}piperidine-2,6-dione can be compared with other similar compounds, such as:

Properties

Molecular Formula

C15H15N3O3

Molecular Weight

285.30 g/mol

IUPAC Name

3-(7-oxo-1,2,3,5-tetrahydropyrrolo[3,4-f]indol-6-yl)piperidine-2,6-dione

InChI

InChI=1S/C15H15N3O3/c19-13-2-1-12(14(20)17-13)18-7-9-5-8-3-4-16-11(8)6-10(9)15(18)21/h5-6,12,16H,1-4,7H2,(H,17,19,20)

InChI Key

YGUDWXBFUYPAFU-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=C4C(=C3)CCN4

Origin of Product

United States

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